molecular formula C25H24N2O2 B5214109 2,2-diphenyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2,2-diphenyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Cat. No. B5214109
M. Wt: 384.5 g/mol
InChI Key: GKYRYOPHDYPNJX-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 394.5 g/mol.

Scientific Research Applications

DPA has been extensively studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, DPA has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, DPA has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, DPA has been used as a ligand in transition metal catalyzed reactions.

Mechanism of Action

The exact mechanism of action of DPA is not fully understood, but it is believed to act on various targets in the body. In cancer treatment, DPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease, DPA has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein, respectively. In catalysis, DPA acts as a chelating ligand, coordinating with transition metals to enhance their catalytic activity.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects in the body. In animal studies, DPA has been shown to have anti-inflammatory, analgesic, and antipyretic effects. DPA has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. However, further studies are needed to fully understand the biochemical and physiological effects of DPA in humans.

Advantages and Limitations for Lab Experiments

DPA has several advantages for lab experiments such as its high purity and stability. DPA is also readily available and can be synthesized using simple and inexpensive methods. However, DPA has some limitations such as its low solubility in water, which can make it difficult to use in aqueous reactions. DPA is also sensitive to light and air, which can affect its stability.

Future Directions

There are several future directions for the research and development of DPA. In medicine, further studies are needed to fully understand the potential of DPA in the treatment of various diseases. In materials science, DPA can be used as a building block for the synthesis of novel materials with unique properties and applications. In catalysis, DPA can be used as a ligand in the development of new and efficient catalytic systems. Overall, the potential applications of DPA are vast and further research is needed to fully explore its potential.
Conclusion:
In conclusion, DPA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DPA have been discussed in this paper. Further research is needed to fully understand the potential of DPA and its applications in various fields.

Synthesis Methods

The synthesis of DPA involves the reaction between 2,2-diphenylacetic acid and N-(3-aminophenyl) pyrrolidine in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation, resulting in the formation of DPA. The purity of the compound can be enhanced by recrystallization using solvents such as ethanol or acetone.

properties

IUPAC Name

2,2-diphenyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-24(23(19-10-3-1-4-11-19)20-12-5-2-6-13-20)26-22-15-9-14-21(18-22)25(29)27-16-7-8-17-27/h1-6,9-15,18,23H,7-8,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYRYOPHDYPNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-diphenyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]acetamide

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